(4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Description
This compound is a pyrrolo[2,3-b]pyridine derivative featuring a bromine atom at position 4, a phenylsulfonyl group at position 1, and a boronic acid moiety at position 2. Its molecular formula is C₁₆H₁₁BrN₂O₄S, with a molecular weight of ~407.2 g/mol (exact mass varies based on isotopic composition). The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry. The phenylsulfonyl group enhances stability and modulates electronic properties, while the bromine atom provides a site for further functionalization .
Properties
IUPAC Name |
[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BBrN2O4S/c15-11-6-7-16-13-10(11)8-12(14(18)19)17(13)22(20,21)9-4-2-1-3-5-9/h1-8,18-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFFQBRKONLBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BBrN2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid typically involves multi-step proceduresThe final step involves the formation of the boronic acid moiety, which can be achieved through hydroboration or other boron introduction techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid moiety reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and thiols.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the construction of biaryl structures, which are common in pharmaceuticals and organic materials .
Biology and Medicine
In biology and medicine, this compound is explored for its potential in drug discovery and development. The boronic acid moiety can interact with biological targets, making it a candidate for enzyme inhibitors and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and versatility make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The phenylsulfonyl group can also participate in interactions with biological targets, potentially inhibiting enzyme activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences between the target compound and its analogs:
Key Differences and Implications
Boronic Acid vs. Halogens :
- The target compound’s boronic acid group at position 2 enables cross-coupling reactions (e.g., Suzuki), whereas the iodo analog (CAS 889939-26-8) is suited for Ullmann couplings due to iodine’s role as a leaving group .
- Chlorine in CAS 896722-50-2 limits reactivity to nucleophilic substitution or halogen-metal exchange, making it less versatile than the boronic acid derivative .
Sulfonyl Group Variations :
- The phenylsulfonyl group in the target compound provides steric bulk and moderate electron-withdrawing effects. In contrast, the tosyl group (CAS 882562-39-2) has a methyl substituent, enhancing electron density and altering solubility .
Substituent Position :
- Boronic acid at position 2 (target) vs. position 3 (CAS 882562-39-2) affects regioselectivity in coupling reactions. Position 2 may offer better conjugation with the pyrrolopyridine core .
Physical Properties :
- The acetamide derivative (CAS 942920-70-9) has a higher molecular weight (470.3 g/mol) and topological polar surface area (89.4 Ų), enhancing solubility in polar solvents compared to the boronic acid analog .
Biological Activity
(4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in both organic chemistry and medicinal research. Its unique structure, featuring a bromine atom, a phenylsulfonyl group, and a boronic acid moiety, positions it as a versatile compound for various biological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₀BBrN₂O₄S
- Molecular Weight : 351.22 g/mol
- CAS Number : 1014613-05-8
The biological activity of this compound primarily stems from its ability to form stable complexes with various biological targets. The boronic acid moiety allows for reversible binding with diols in biological systems, which is crucial for enzyme inhibition and other therapeutic actions.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit proteases and other enzymes by binding to active sites or allosteric sites.
- Suzuki-Miyaura Coupling : This reaction is significant in forming biaryl compounds, which are essential in drug development and synthesis of biologically active molecules.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those resistant to conventional therapies.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on various cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.6 | Apoptosis induction |
| HeLa (Cervical) | 3.8 | Cell cycle arrest |
| A549 (Lung) | 4.2 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, potentially offering a new avenue for antibiotic development.
Research Findings
Recent research has focused on the synthesis and characterization of this compound alongside its derivatives to enhance its biological activity. Studies have explored modifications to the boronic acid group to improve selectivity and potency against specific targets.
Notable Research Outcomes:
- Enhanced selectivity for specific cancer types through structural modifications.
- Improved solubility and bioavailability in modified derivatives.
- Exploration of combination therapies with existing chemotherapeutics to overcome resistance.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound | Activity | Notes |
|---|---|---|
| Phenylboronic Acid | Moderate enzyme inhibitor | Simpler structure; less versatile |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine | Limited biological activity | Lacks boronic acid functionality |
| 4-Bromo-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine | Similar structure; different activity | Potentially less effective than target compound |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
